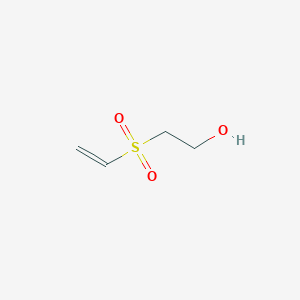

2-Ethenylsulfonylethanol

Description

Historical Context of Related Organosulfur Compounds in Organic Synthesis

The study of organosulfur compounds dates back to the 19th century, with the discovery of various classes of these compounds. tandfonline.com Initially, the analogy between sulfur and oxygen compounds was recognized, which was a significant concept in the development of chemical type theory. tandfonline.com Organosulfur compounds, such as thiols, sulfides, sulfoxides, and sulfones, exhibit unique reactivity due to the electron-rich nature and nucleophilicity of the sulfur atom. youtube.com

The development of synthetic methods utilizing organosulfur compounds has been crucial in organic chemistry. taylorandfrancis.com For instance, the use of sulfonium (B1226848) and sulfoxonium ylides in carbon-carbon bond formation, such as in the Corey–Chaykovsky epoxidation and cyclopropanation, highlights their importance. youtube.com Additionally, oxidation-reduction reactions involving sulfur compounds, like the Swern oxidation, and the use of sulfonate esters as excellent leaving groups have become fundamental tools in synthesis. youtube.com The versatility of sulfur-based reagents is also evident in their use as protecting groups and in stereoselective transformations. youtube.com

Divinyl sulfone, a related compound, is a significant oxidative metabolite of sulfur mustard and is known for its high reactivity. acs.orgmerckmillipore.com Its ability to form covalent adducts with DNA has been a subject of research. acs.org The synthesis of divinyl sulfone-modified carbohydrates has also been explored for potential biological applications. nih.gov

Rationale for Dedicated Academic Investigations on 2-Ethenylsulfonylethanol

The academic interest in this compound stems from its unique molecular structure, which combines a vinyl sulfone moiety with a primary alcohol. This bifunctionality allows it to participate in a variety of chemical transformations. The vinyl group is an excellent Michael acceptor, making it susceptible to addition reactions with a wide range of nucleophiles. The hydroxyl group, on the other hand, can be involved in esterification, etherification, or oxidation reactions.

The principal synthesis of this compound involves the treatment of 2-[(2-chloroethyl)sulfonyl]ethanol with a base like triethylamine (B128534) in a solvent such as tetrahydrofuran (B95107). This reaction proceeds via a dehydrochlorination mechanism.

The reactivity of this compound makes it a valuable intermediate in the synthesis of more complex molecules. For example, it can be used to introduce the vinylsulfonyl ethanol (B145695) unit into other molecules, which can then be further functionalized.

Overview of Current Research Trajectories and Future Prospects

Current research on this compound and related vinyl sulfone compounds is diverse, spanning organic synthesis, materials science, and medicinal chemistry.

In organic synthesis , this compound serves as a building block for creating a variety of sulfur-containing compounds. lookchem.com Its ability to undergo Michael additions is exploited in the construction of new carbon-sulfur and carbon-heteroatom bonds.

In materials science , vinyl sulfones, including divinyl sulfone, are utilized as cross-linking agents in polymer chemistry. lookchem.comrsc.org The reaction of divinyl sulfone with water, for instance, can produce aliphatic polyethersulfones, which have potential applications as solid polymer electrolytes in batteries. rsc.org

In the context of medicinal chemistry , there is interest in the biological activities of compounds derived from vinyl sulfones. nih.gov For example, some studies have investigated the antimicrobial and antioxidant properties of related compounds. The reactivity of the vinyl sulfone group towards biological nucleophiles is a key aspect of their mechanism of action.

The future prospects for this compound and related compounds are promising. The development of new catalytic methods for the synthesis and functionalization of vinyl sulfones will likely expand their applications. Furthermore, the exploration of their use in the development of novel materials and therapeutic agents continues to be an active area of research. The chemical industry's focus on developing low-carbon and sustainable processes may also drive further investigation into the utility of such versatile chemical intermediates. icca-chem.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4271-48-1 | lookchem.com |

| Molecular Formula | C₄H₈O₃S | lookchem.com |

| Molecular Weight | 136.17 g/mol | lookchem.com |

| Appearance | Colorless liquid | lookchem.com |

| Boiling Point | 341.025 °C at 760 mmHg | lookchem.com |

| Density | 1.259 g/cm³ | lookchem.com |

| Flash Point | 160.047 °C | lookchem.com |

| Refractive Index | 1.479 | lookchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethenylsulfonylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3S/c1-2-8(6,7)4-3-5/h2,5H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNRSTYOUUKRGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282102 | |

| Record name | 2-ethenylsulfonylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4271-48-1 | |

| Record name | NSC24335 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-ethenylsulfonylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(ethenesulfonyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Ethenylsulfonylethanol

Established Reaction Pathways for 2-Ethenylsulfonylethanol Production

Synthesis from 2-[(2-chloroethyl)sulfonyl]ethanol and Related Halides

The principal and most documented method for the synthesis of this compound involves the use of 2-[(2-chloroethyl)sulfonyl]ethanol as the starting material. This process centers on a dehydrochlorination reaction, where the chloro group is eliminated to form a vinyl group. The reaction is typically facilitated by a base in a suitable solvent.

A series of 1-acyl-1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazines were synthesized as more potent analogs of 1-(2-chloroethyl)-1,2,2-tris(methylsulfonyl)hydrazine. researchgate.net While not a direct synthesis of this compound, this research highlights the use of a 2-chloroethyl moiety in the synthesis of complex sulfonated compounds. researchgate.net

Exploration of Alternative Precursor Molecules

Research into alternative precursors for sulfonyl-containing compounds is ongoing. For instance, 2-(ethylsulfonyl)ethanol (B1294784) benzoate (B1203000), with its ethylsulfonyl and benzoate groups, is being investigated for its potential in pharmaceutical applications and as an intermediate in various syntheses. ontosight.ai While distinct from this compound, the study of such analogs contributes to a broader understanding of the synthesis and properties of sulfonylethanol derivatives.

The oxidation of 2-(ethylthio)ethanol (B52129) using reagents like hydrogen peroxide could theoretically produce the corresponding sulfonyl derivative. Adapting this method for this compound would necessitate a vinylthio precursor, which presents stability challenges. Other related molecules that inform the synthetic landscape include 2-(methylsulfonyl)ethanol (B46698) and 2-(2-chloroethoxy)ethanol. nih.gov

The synthesis of other chemical compounds, such as MCM-41 and various polymers, has also been explored using a range of precursor materials, including industrial-grade reactants and even waste products. conicet.gov.arrsc.orgresearchgate.netfrontiersin.org These studies, while not directly related to this compound, demonstrate the broader chemical principle of utilizing diverse and sometimes unconventional starting materials for synthesis. conicet.gov.arrsc.orgresearchgate.netfrontiersin.orgresearchgate.netnih.gov

Stoichiometric Reagents and Reaction Conditions

In the synthesis of this compound from 2-[(2-chloroethyl)sulfonyl]ethanol, triethylamine (B128534) (TEA) is a commonly employed stoichiometric base. The reaction is typically conducted in tetrahydrofuran (B95107) (THF) at ambient temperature over a period of 1.5 hours. The role of the base is to neutralize the hydrochloric acid (HCl) generated during the reaction, which drives the equilibrium towards the formation of the final product. THF, a polar aprotic solvent, is used to enhance the nucleophilicity of the reacting species.

The use of stoichiometric reagents is a common feature in many chemical syntheses. wordpress.com However, a key principle of green chemistry is the replacement of stoichiometric reagents with catalytic ones to minimize waste and improve efficiency. researchgate.netrsc.orgacsgcipr.org Catalysts can carry out a reaction multiple times, whereas stoichiometric reagents are consumed in the reaction. researchgate.netacsgcipr.org

Table 1: Key Reaction Parameters for the Synthesis of this compound

| Parameter | Value/Detail | Source |

| Starting Material | 2-[(2-Chloroethyl)sulfonyl]ethanol | |

| Base | Triethylamine (TEA) | |

| Solvent | Tetrahydrofuran (THF) | |

| Temperature | Ambient | |

| Reaction Time | 1.5 hours |

Advanced and Sustainable Synthetic Strategies

In line with the principles of green chemistry, efforts are being made to develop more sustainable and efficient methods for chemical synthesis, including the production of this compound. mdpi.com This involves a shift towards catalytic processes that reduce waste and energy consumption. rsc.orgevonik.com

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in modern chemical manufacturing, offering pathways to increased efficiency, selectivity, and sustainability. evonik.comtopsoe.com Catalysts function by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. rsc.orgsavemyexams.com They can be broadly classified as homogeneous or heterogeneous. researchgate.net

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants, typically in a liquid solution. savemyexams.comresearchgate.netwikipedia.org This type of catalysis is widely used in the production of various chemicals, including acetic acid and in processes like hydroformylation. wikipedia.org Enzymes are examples of highly efficient homogeneous catalysts in biological systems. researchgate.netwikipedia.org

The application of homogeneous catalysis to the synthesis of this compound is an area of active research. For example, transition metal complexes, particularly those with pincer ligands, have shown high activity in various catalytic transformations, including dehydrogenation and hydrogenation reactions, which are relevant to the synthesis and modification of vinyl compounds. elsevierpure.com The development of efficient homogeneous catalysts for the direct synthesis of this compound from alternative, more sustainable feedstocks is a key goal for future research.

Heterogeneous Catalysis

Heterogeneous catalysis involves the use of a catalyst in a different phase from the reactants. wikipedia.org This approach is significant in industrial chemistry as it often allows for easier separation of the catalyst from the reaction mixture, enabling catalyst recycling and continuous operation. frontiersin.org In the context of synthesizing sulfonyl-containing compounds like this compound, heterogeneous catalysts can offer pathways that are both efficient and environmentally conscious.

The fundamental steps in heterogeneous catalysis include the adsorption of reactants onto the catalyst surface, the chemical reaction on the surface, and the desorption of the products. wikipedia.orgsavemyexams.com The catalyst's surface provides an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. savemyexams.com For the synthesis of sulfones, oxidative methods using heterogeneous catalysts are a theoretical possibility. For instance, the oxidation of a corresponding 2-(ethylthio)ethanol precursor could yield the desired sulfonyl derivative. Research has shown that catalysts like ³H-(PW₁₂O₄₀) can facilitate the oxidation of sulfides to sulfones in an aqueous medium at room temperature.

The design and synthesis of the catalyst itself are crucial for its effectiveness. frontiersin.org Factors such as the choice of active components, the support material, and the method of preparation (e.g., co-precipitation, sol-gel, impregnation) all play a role in the catalyst's performance. researchgate.netnih.gov For instance, supported catalysts can offer high dispersion of the active phase and improved mechanical and thermal stability. researchgate.net

The table below summarizes key aspects of heterogeneous catalysis relevant to the synthesis of sulfonyl compounds.

| Parameter | Description | Relevance to this compound Synthesis |

| Catalyst Type | Solid catalyst with reactants in a different phase (e.g., liquid or gas). wikipedia.org | Allows for easy separation and reuse, potentially reducing production costs. frontiersin.org |

| Reaction Mechanism | Adsorption of reactants, surface reaction, desorption of products. wikipedia.orgsavemyexams.com | Offers a lower activation energy pathway for the oxidation of a sulfide (B99878) precursor. savemyexams.com |

| Catalyst Examples | Metal oxides, supported metals, heteropoly acids (e.g., ³H-(PW₁₂O₄₀)). researchgate.net | ³H-(PW₁₂O₄₀) has shown potential for sulfide-to-sulfone oxidation. |

| Advantages | Catalyst recyclability, suitability for large-scale production, potential for high selectivity. wikipedia.orgfrontiersin.org | Contributes to a more sustainable and economical synthesis process. |

Photocatalysis

Photocatalysis utilizes light to activate a catalyst, which then initiates a chemical reaction. beilstein-journals.org This method has gained significant attention as a green and sustainable approach for organic synthesis. Organic dyes and semiconductor materials are common photocatalysts that can absorb visible light and promote electron transfer or energy transfer processes. beilstein-journals.orgmdpi.com

In the context of synthesizing molecules like this compound, photocatalysis could offer novel reaction pathways. For example, photocatalytic reactions can generate reactive intermediates such as radicals under mild conditions. beilstein-journals.org The synthesis of indoles from styryl aryl azides inside living cells using visible-light photocatalysis demonstrates the potential of this technique for complex bond-forming reactions. nih.gov

The efficiency of a photocatalytic process depends on factors like the choice of photocatalyst, the solvent, and the wavelength of light used. beilstein-journals.orgnih.gov For instance, the reduction potential of the photocatalyst can be tuned to match the requirements of a specific reaction. beilstein-journals.org Z-scheme heterojunctions in composite photocatalysts have been developed to enhance photocatalytic efficiency by improving charge separation. mdpi.com

The following table outlines key features of photocatalysis in organic synthesis.

| Feature | Description | Potential Application in this compound Synthesis |

| Activation Method | Uses light to activate a photocatalyst. beilstein-journals.org | Enables reactions to proceed under mild, ambient conditions. |

| Catalyst Types | Organic dyes, semiconductor materials (e.g., TiO₂, carbon nitrides). beilstein-journals.orgmdpi.comnih.gov | Could facilitate unique transformations not accessible by traditional thermal methods. |

| Reaction Intermediates | Can generate radicals and other reactive species. beilstein-journals.org | May allow for novel bond formations in the synthesis of the target molecule. |

| Advantages | Environmentally friendly (uses light as an energy source), high selectivity, mild reaction conditions. beilstein-journals.orgnih.gov | Aligns with green chemistry principles by reducing energy consumption and waste. |

Continuous-Flow Synthesis Techniques

Continuous-flow chemistry involves performing chemical reactions in a continuously flowing stream within a reactor. flinders.edu.au This technology offers several advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. flinders.edu.auscitube.io For the synthesis of fine chemicals and pharmaceutical ingredients, continuous-flow systems can improve efficiency and yield. mst.edu

The application of continuous-flow techniques to the synthesis of this compound could lead to a more streamlined and controlled manufacturing process. The precise control over reaction parameters such as temperature, pressure, and residence time allows for optimization of the reaction to maximize yield and minimize by-product formation. flinders.edu.au Furthermore, the small reactor volumes enhance safety, especially when dealing with reactive intermediates. scitube.io

Multi-step continuous-flow systems allow for the sequential transformation of a starting material to a complex product without the need for isolating intermediates. flinders.edu.au This approach can significantly reduce processing time and waste. In-line purification and analysis techniques can be integrated into the flow system to monitor the reaction in real-time and ensure high product purity. flinders.edu.auscitube.io

The table below highlights the benefits of continuous-flow synthesis.

| Benefit | Description | Implication for this compound Synthesis |

| Enhanced Safety | Smaller volumes of reactants are used at any given time. scitube.io | Reduces the risks associated with handling potentially reactive chemicals. |

| Precise Control | Allows for fine-tuning of reaction parameters like temperature and residence time. flinders.edu.au | Enables optimization for higher yields and purity. |

| Scalability | Scaling up is achieved by running the system for a longer duration rather than increasing reactor size. flinders.edu.au | Facilitates a smoother transition from laboratory-scale synthesis to industrial production. |

| Integration | Allows for the integration of multiple reaction steps and in-line purification. flinders.edu.auscitube.io | Streamlines the overall synthesis process, saving time and resources. |

Green Chemistry Principles in Synthetic Route Design

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.govmdpi.com The 12 principles of green chemistry provide a framework for creating more sustainable and environmentally friendly synthetic routes. epa.govresearchgate.net

When designing a synthetic route for this compound, applying green chemistry principles is crucial for minimizing environmental impact. This includes maximizing atom economy, which aims to incorporate the maximum proportion of the starting materials into the final product. acs.org Using safer solvents, increasing energy efficiency, and utilizing renewable feedstocks are other key considerations. epa.gov

For example, a greener approach to a synthesis might involve replacing a hazardous solvent like dichloromethane (B109758) with a more benign alternative or using a catalytic method to reduce the amount of reagents needed. researchgate.net Microwave-assisted synthesis is another green technique that can reduce reaction times and energy consumption. mdpi.com The choice of starting materials is also important; for instance, using a readily available and less toxic precursor would be preferred.

The following table summarizes some key green chemistry principles and their application in chemical synthesis.

| Principle | Description | Application to this compound Synthesis |

| Atom Economy | Maximize the incorporation of all materials used in the process into the final product. acs.org | Designing a reaction pathway that minimizes the formation of by-products. |

| Safer Solvents and Auxiliaries | Use of safer solvents and minimizing the use of auxiliary substances. epa.gov | Replacing hazardous solvents with water or other green alternatives. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. epa.gov | Employing methods like photocatalysis or microwave-assisted synthesis to reduce energy input. mdpi.com |

| Catalysis | Use of catalytic reagents over stoichiometric reagents. acs.org | Employing heterogeneous or photocatalysts to improve efficiency and reduce waste. |

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction parameters is a critical step in chemical synthesis to maximize product yield and purity while minimizing costs and waste. creative-biolabs.com Factors such as temperature, reactant concentration, catalyst loading, and reaction time all play a significant role in the outcome of a reaction. creative-biolabs.comresearchgate.netulisboa.pt

For the synthesis of this compound, a systematic approach to optimizing these parameters is essential. For example, in a catalytic reaction, varying the amount of catalyst can reveal the optimal loading for achieving the highest conversion rate. researchgate.net Similarly, adjusting the reaction temperature can influence the reaction rate and selectivity, with higher temperatures generally increasing the rate but sometimes leading to undesirable side reactions. creative-biolabs.comulisboa.pt

The choice of solvent can also have a profound impact on reaction efficiency and selectivity. researchgate.net Different solvents can affect the solubility of reactants and the stability of intermediates, thereby influencing the reaction pathway. Factorial design experiments can be employed to efficiently study the effects of multiple parameters simultaneously and identify the optimal conditions. rsc.org

The table below illustrates the impact of various reaction parameters on yield.

| Parameter | Effect on Reaction | Optimization Strategy |

| Temperature | Affects reaction rate and selectivity. creative-biolabs.comulisboa.pt | Systematically vary the temperature to find the optimal balance between reaction speed and by-product formation. |

| Reactant Concentration | Influences the frequency of molecular collisions and thus the reaction rate. creative-biolabs.com | Adjust concentrations to maximize the rate of the desired reaction while considering solubility and cost. |

| Catalyst Loading | The amount of catalyst can determine the overall reaction rate. researchgate.net | Experiment with different catalyst concentrations to find the minimum amount required for maximum efficiency. |

| Solvent | Can affect reactant solubility, intermediate stability, and reaction pathway. researchgate.net | Screen a variety of solvents to identify the one that provides the best yield and selectivity. |

Isolation and Purification Techniques for Synthetic Intermediates and Products

After a chemical synthesis is complete, the desired product must be isolated from the reaction mixture and purified. The choice of isolation and purification techniques depends on the physical and chemical properties of the product and any impurities present. Common methods include column chromatography, recrystallization, and filtration. researchgate.net

For this compound, which is a solid at room temperature, recrystallization could be an effective purification method. This technique involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, causing the pure product to crystallize out while impurities remain in the solution.

Column chromatography is another powerful purification technique that separates compounds based on their differential adsorption to a stationary phase. researchgate.net By eluting the column with a suitable solvent or solvent mixture, the desired compound can be separated from by-products and unreacted starting materials. researchgate.net The purity of the isolated product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

The following table provides an overview of common isolation and purification techniques.

| Technique | Principle of Separation | Applicability to this compound |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Suitable for purifying solid compounds like this compound. |

| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase. researchgate.net | Effective for separating the product from a complex mixture of by-products and starting materials. |

| Filtration | Separation of a solid from a liquid or gas by passing the mixture through a filter medium. researchgate.net | Used to collect the solid product after precipitation or recrystallization. |

| Extraction | Partitioning of a compound between two immiscible liquid phases. mdpi.com | Can be used to remove impurities or to transfer the product from one solvent to another. |

Chemical Reactivity and Mechanistic Transformations of 2 Ethenylsulfonylethanol

Reactions Involving the Ethenyl Moiety

The carbon-carbon double bond in 2-ethenylsulfonylethanol is electron-deficient due to the strong -I (inductive) and -M (mesomeric) effects of the sulfonyl group. This polarization renders the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles, while also influencing its participation in electrophilic, radical, and cycloaddition reactions.

Electrophilic Addition Reactions

While simple alkenes readily undergo electrophilic addition, the double bond in this compound is deactivated towards electrophiles due to the electron-withdrawing sulfonyl group. inflibnet.ac.in However, reactions with strong electrophiles are still possible. savemyexams.com The mechanism typically involves a two-step process where the electrophile first attacks the pi bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org For instance, the addition of hydrogen halides (HX) would proceed by protonation of the double bond to form a carbocation, which is then captured by the halide anion. savemyexams.com The regioselectivity of the addition is governed by the stability of the resulting carbocationic intermediate.

Table 1: General Scheme for Electrophilic Addition to this compound

| Reactant | Electrophile (E+) | Nucleophile (Nu-) | Product |

| Hydrogen Halide (HX) | H⁺ | X⁻ | 2-(1-haloethylsulfonyl)ethanol |

| Halogen (X₂) | X⁺ | X⁻ | 2-(1,2-dihaloethylsulfonyl)ethanol |

This table represents a generalized outcome. Reaction conditions can influence product distribution.

Nucleophilic Addition Reactions

The most characteristic reactions of the ethenyl moiety in this compound are nucleophilic additions, often referred to as Michael-type additions. The sulfonyl group activates the double bond, making the β-carbon atom highly electrophilic and prone to attack by nucleophiles. inflibnet.ac.in This reaction is a cornerstone of its synthetic utility. The mechanism involves the attack of the nucleophile on the β-carbon, forming a resonance-stabilized carbanion intermediate, which is subsequently protonated (typically by the solvent or during workup) to yield the final addition product. inflibnet.ac.inwikipedia.org A wide variety of nucleophiles, including amines, thiols, alcohols, and carbanions, can participate in this reaction.

Table 2: Examples of Nucleophilic Addition to this compound

| Nucleophile | Reagent Example | Product Type |

| Amine | R₂NH | 2-(2-(dialkylamino)ethylsulfonyl)ethanol |

| Thiol | RSH | 2-(2-(alkylthio)ethylsulfonyl)ethanol |

| Alkoxide | RO⁻ | 2-(2-alkoxyethylsulfonyl)ethanol |

| Cyanide | NaCN | 2-(2-cyanoethylsulfonyl)ethanol |

Radical Reactions and Their Initiators

The ethenyl group of this compound can also undergo free-radical addition reactions. inflibnet.ac.in These reactions proceed via a chain mechanism consisting of initiation, propagation, and termination steps. libretexts.orgopenstax.org The reaction is initiated by a radical species, which is typically generated from a radical initiator by heat or UV radiation. libretexts.org This initiator radical adds to the double bond, generating a new carbon-centered radical intermediate. openstax.org This intermediate can then react with another molecule to propagate the chain. For example, the anti-Markovnikov addition of HBr in the presence of peroxides proceeds via a radical mechanism. inflibnet.ac.in

Table 3: Phases of Radical Addition to this compound

| Phase | Description |

| Initiation | A radical initiator (e.g., AIBN, benzoyl peroxide) decomposes under heat or light to form initial radicals. |

| Propagation | The initiator radical adds to the β-carbon of the vinyl group, forming a more stable α-sulfonyl radical. This radical then abstracts an atom from a donor molecule (e.g., HBr) to give the product and a new radical that continues the chain. |

| Termination | Two radical species combine to form a stable, non-radical product, ending the chain reaction. libretexts.org |

Cycloaddition Chemistry of the Vinyl Group

The electron-deficient double bond of this compound makes it an excellent dienophile or dipolarophile in cycloaddition reactions. wikipedia.org These reactions are highly valuable for the construction of cyclic and heterocyclic systems.

[4+2] Cycloaddition (Diels-Alder Reaction): As a potent dienophile, it can react with electron-rich dienes to form six-membered rings. The reaction is typically concerted and stereospecific.

[3+2] Cycloaddition (Dipolar Cycloaddition): It can react with 1,3-dipoles (e.g., azides, nitrile oxides) to afford five-membered heterocyclic rings. libretexts.org

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions with other alkenes can lead to the formation of substituted cyclobutane (B1203170) rings. libretexts.orgnih.gov

Reactions Involving the Hydroxyl Functionality

The primary hydroxyl group (-CH₂OH) in this compound behaves as a typical primary alcohol, undergoing reactions such as esterification, etherification, and oxidation. The sulfonyl group's electron-withdrawing effect can increase the acidity of the hydroxyl proton compared to simple alkanols.

Esterification Reactions

This compound can be converted to its corresponding esters through reaction with carboxylic acids or their more reactive derivatives, such as acyl chlorides and acid anhydrides. chemguide.co.ukscienceready.com.au

Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst (like sulfuric acid) yields an ester and water. This is a reversible equilibrium-controlled process. chemistrysteps.combyjus.com

Reaction with Acyl Chlorides: This reaction is typically faster and irreversible, proceeding readily at room temperature to form the ester and hydrogen chloride. savemyexams.com

Reaction with Acid Anhydrides: The reaction with an acid anhydride (B1165640) is generally less vigorous than with an acyl chloride and may require gentle warming to produce the ester and a carboxylic acid as a byproduct. chemguide.co.uk

Table 4: Esterification Methods for this compound

| Reagent | Catalyst/Conditions | Byproduct |

| Carboxylic Acid (RCOOH) | Acid catalyst (e.g., H₂SO₄), Heat | Water (H₂O) |

| Acyl Chloride (RCOCl) | Often none needed; or a non-nucleophilic base | Hydrogen Chloride (HCl) |

| Acid Anhydride ((RCO)₂O) | Gentle warming may be required | Carboxylic Acid (RCOOH) |

Transformations at the Sulfonyl Group

The sulfonyl group in compounds like this compound can be reduced to a sulfide (B99878). This transformation is typically achieved using strong reducing agents. rsc.org Reagents such as lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H) have been shown to be effective for the reduction of sulfones to sulfides. rsc.orgcdnsciencepub.com

The reduction of sulfones can be a challenging transformation, often requiring harsh reaction conditions. rsc.org However, certain reagent systems can facilitate this conversion. For example, a combination of LiAlH₄ and titanium tetrachloride (TiCl₄) has been reported to rapidly reduce sulfones to sulfides. rsc.org Another method involves the use of magnesium in methanol. tandfonline.com

Table 4: Reagents for the Reduction of Sulfones

| Reducing Agent/System | Product Type | Reference |

| Lithium aluminum hydride (LiAlH₄) | Sulfide | cdnsciencepub.com |

| Diisobutylaluminum hydride (DIBAL-H) | Sulfide | cdnsciencepub.com |

| LiAlH₄-TiCl₄ | Sulfide | rsc.org |

| Magnesium in methanol | Sulfide | tandfonline.com |

| Samarium(II) iodide (SmI₂) | Sulfide | rsc.org |

Desulfonylation, the complete removal of the sulfonyl group, can also be achieved under certain reductive conditions. wikipedia.org This can occur through radical-mediated pathways or by using metal amalgams. wikipedia.orgnih.gov

The sulfonyl group is a strong electron-withdrawing group, which significantly influences the reactivity of adjacent functional groups. researchgate.netresearchgate.net In this compound, the sulfonyl group activates the vinyl group, making it highly susceptible to nucleophilic attack, particularly in Michael additions. researchgate.net

The electron-withdrawing nature of the sulfonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic. This facilitates the addition of a wide range of nucleophiles. The sulfonyl group is considered to have a stronger electron-withdrawing effect than a carbonyl group. researchgate.net This enhanced electrophilicity is a key feature in the synthetic utility of vinyl sulfones. researchgate.net

Furthermore, the sulfonyl group can stabilize an adjacent carbanion, which is a crucial aspect of its role in various carbon-carbon bond-forming reactions. wikipedia.org The acidity of the α-protons in alkyl sulfones allows for deprotonation to form α-sulfonyl carbanions, which are valuable nucleophiles in organic synthesis. wikipedia.org

Cascade and Multi-Component Reactions Utilizing this compound

The unique reactivity of this compound, with its electrophilic vinyl group and nucleophilic hydroxyl group, makes it a suitable candidate for cascade and multi-component reactions. Vinyl sulfones are known to participate in tandem reactions, where an initial reaction triggers a subsequent transformation within the same molecule. rsc.orgrsc.orgtandfonline.com

For example, a Michael addition to the vinyl group could be followed by an intramolecular reaction involving the hydroxyl group. This could lead to the formation of heterocyclic structures in a single synthetic operation.

A hypothetical cascade reaction could involve:

Michael Addition: A nucleophile adds to the β-carbon of the vinyl sulfone.

Intramolecular Cyclization: The hydroxyl group, or a derivative thereof, acts as an internal nucleophile, attacking an electrophilic center created in the first step or an existing one, leading to a cyclic product.

Multi-component reactions involving vinyl sulfones have been developed, where several starting materials combine in a single step to form a complex product. rsc.org For instance, a Ru(II)-catalyzed C-H olefination of N-methoxybenzamides with vinyl sulfones has been developed, which can proceed through a tandem C-H olefination/cyclization/elimination sequence. acs.org

Derivatization Strategies of 2 Ethenylsulfonylethanol for Functional Diversification

Functionalization of the Ethenyl Group

The electron-withdrawing sulfonyl group activates the ethenyl double bond, making it susceptible to a range of addition reactions. This reactivity allows for the introduction of diverse functionalities at the carbon backbone.

Halogenation involves the addition of halogens (e.g., Br2, Cl2) across the double bond. This reaction typically proceeds through a cyclic halonium ion intermediate, resulting in the anti-addition of the two halogen atoms to the double bond. youtube.com The reactivity of halogens follows the trend F2 > Cl2 > Br2 > I2. masterorganicchemistry.com

Hydrohalogenation is the addition of hydrogen halides (e.g., HBr, HCl) to the double bond. masterorganicchemistry.com For unsymmetrical alkenes, this reaction is regioselective. According to Markovnikov's rule, the hydrogen atom adds to the carbon of the double bond that has more hydrogen atoms, while the halogen adds to the more substituted carbon. masterorganicchemistry.comyoutube.com This regioselectivity is explained by the formation of the more stable carbocation intermediate during the reaction mechanism. masterorganicchemistry.com The electron-withdrawing nature of the adjacent sulfonyl group in 2-Ethenylsulfonylethanol significantly influences the regioselectivity of this addition.

Hydroxylation , the addition of two hydroxyl groups across the double bond to form a diol, is a powerful transformation. A key method for achieving this is the Sharpless Asymmetric Dihydroxylation. This reaction uses a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to produce vicinal diols with high enantioselectivity. wikipedia.orgorganic-chemistry.org The choice of ligand (e.g., (DHQ)2-PHAL in AD-mix-α or (DHQD)2-PHAL in AD-mix-β) determines which face of the alkene is hydroxylated, allowing for precise stereochemical control. wikipedia.orgalfa-chemistry.com The reaction is highly site-selective, typically oxidizing the most electron-rich double bond. wikipedia.org

Epoxidation is the conversion of the alkene into an epoxide, a three-membered cyclic ether. Epoxides are valuable synthetic intermediates that can be opened by various nucleophiles to introduce a wide range of functionalities. acsgcipr.org A common and effective reagent for epoxidation is meta-chloroperoxybenzoic acid (m-CPBA). acsgcipr.org The reaction is stereospecific, with the oxygen atom being delivered to one face of the double bond, resulting in a syn-addition.

| Reaction | Reagent(s) | Product | Key Features |

| Halogenation | Br2 in CCl4 | Dibromoalkane | Anti-addition of two bromine atoms. |

| Hydrohalogenation | HBr | Bromoalkane | Follows Markovnikov's rule, influenced by the sulfonyl group. |

| Dihydroxylation | OsO4, NMO | Diol | Syn-addition of two hydroxyl groups. |

| Asymmetric Dihydroxylation | AD-mix-α or AD-mix-β | Chiral Diol | High enantioselectivity and regioselectivity. wikipedia.org |

| Epoxidation | m-CPBA | Epoxide | Syn-addition of an oxygen atom. |

This table outlines common functionalization reactions for the ethenyl group of this compound.

Design and Synthesis of Novel this compound Derivatives

The dual reactivity of this compound makes it an excellent starting material for the design and synthesis of novel molecules, particularly heterocyclic compounds. africanjournalofbiomedicalresearch.com The vinyl sulfone moiety can act as a Michael acceptor or participate in cycloaddition reactions, while the hydroxyl group can be used as a handle for cyclization or for attaching the molecule to other scaffolds.

For instance, vinyl sulfones are known to participate in [3+2] cycloaddition reactions with reagents like azides or ethyl diazoacetate to form five-membered heterocycles such as triazoles and pyrazoles, respectively, often proceeding with the elimination of sulfur dioxide. researchgate.net Furthermore, intramolecular Diels-Alder reactions of trienes containing a vinyl sulfone component have been used to construct complex heterocyclic systems diastereoselectively. acs.org

The design of new derivatives often focuses on creating molecules with specific biological activities or material properties. mdpi.com By combining the reactions described in the previous sections, complex molecules can be assembled. For example, the hydroxyl group could be esterified with a biologically active carboxylic acid, and the ethenyl group could be subsequently functionalized to fine-tune the molecule's properties. This modular approach allows for the systematic exploration of chemical space to develop new functional materials and potential therapeutic agents. nih.gov

Structure-Reactivity Relationships in Derivatized Analogues

The reactivity of derivatized analogues of this compound is intrinsically linked to their molecular structure. The electronic and steric properties of substituents introduced at either the vinyl or the hydroxyl group can significantly modulate the compound's reactivity.

The vinyl sulfone group is a highly effective Michael acceptor due to the strong electron-withdrawing nature of the sulfonyl group, which polarizes the carbon-carbon double bond. The reactivity of the vinyl sulfone moiety towards nucleophiles can be fine-tuned by substitution. For instance, the introduction of electron-withdrawing groups on the vinyl moiety would be expected to enhance its electrophilicity and increase the rate of Michael addition reactions.

Intramolecular hydrogen bonding can also play a role in the reactivity and stereoselectivity of reactions involving hydroxyalkyl vinyl sulfones. nih.gov In the case of this compound, the hydroxyl group can form a hydrogen bond with one of the sulfonyl oxygen atoms, which can influence the conformation of the molecule and the accessibility of the vinyl group to incoming nucleophiles. nih.gov

| Derivative Type | Substituent Effect | Expected Impact on Reactivity |

| Vinyl Group Substitution | Electron-withdrawing groups (e.g., halogens, nitro groups) | Increased electrophilicity of the double bond, leading to faster Michael addition reactions. |

| Electron-donating groups (e.g., alkyl groups) | Decreased electrophilicity of the double bond, resulting in slower Michael addition reactions. | |

| Bulky substituents | Steric hindrance may reduce the rate of nucleophilic attack. | |

| Hydroxyl Group Derivatization | Conversion to an ether or ester | Blocks the nucleophilicity of the hydroxyl group and prevents intramolecular hydrogen bonding, potentially altering the reactivity of the vinyl sulfone. |

| Oxidation to an aldehyde or carboxylic acid | Introduces new reactive sites for further functionalization. |

Application of Derivatization in Target-Oriented Synthesis

The dual functionality of this compound makes it a versatile building block in target-oriented synthesis. Derivatization of either the vinyl or the hydroxyl group allows for the introduction of diverse chemical functionalities and the construction of more complex molecular architectures.

One of the primary applications of the vinyl sulfone moiety is in bioconjugation chemistry. The high reactivity and selectivity of vinyl sulfones towards thiol groups of cysteine residues in proteins make them valuable reagents for protein labeling and modification. Derivatization of this compound with reporter molecules such as fluorophores or biotin (B1667282) via its hydroxyl group would yield bifunctional linkers for tagging biomolecules.

In materials science, the ability of this compound to undergo polymerization and cross-linking reactions is of interest. For example, it has been used to improve the crease resistance of cellulosic fabrics. google.com The hydroxyl group provides a site for grafting onto polymer backbones, while the vinyl sulfone can react with nucleophilic sites on other polymer chains to form cross-links.

Methodologies for Analytical Derivatization and Detection

The detection and quantification of this compound in various matrices can be facilitated by analytical derivatization. This process involves reacting the analyte with a reagent to form a derivative that is more amenable to analysis by techniques such as gas chromatography-mass spectrometry (GC-MS).

A key strategy for the analytical derivatization of this compound targets its hydroxyl group. Silylation is a common technique where the active hydrogen of the hydroxyl group is replaced by a trialkylsilyl group, typically a trimethylsilyl (B98337) (TMS) group. This derivatization increases the volatility and thermal stability of the compound, making it suitable for GC analysis.

For instance, the derivatization of 2-hydroxyethyl vinyl sulfone with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) results in the formation of its TMS ether, which can be readily detected by GC-MS. researchgate.net The mass spectrum of the derivatized compound provides a unique fragmentation pattern that allows for its unambiguous identification. researchgate.net This methodology is relevant in the context of the Chemical Weapons Convention, as this compound is listed as a degradation product of sulfur mustard. opcw.orgopcw.org

| Analytical Technique | Derivatization Reagent | Derivative Formed | Purpose of Derivatization |

| Gas Chromatography-Mass Spectrometry (GC-MS) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether | Increases volatility and thermal stability for GC analysis; provides a characteristic mass spectrum for identification. researchgate.net |

Role of 2 Ethenylsulfonylethanol As a Strategic Building Block in Organic Synthesis

Construction of Complex Molecular Architectures

The unique reactivity of 2-ethenylsulfonylethanol enables its use in the methodical assembly of intricate molecular designs. Its role as a linchpin in multi-step synthetic sequences allows for the controlled introduction of new bonds and functional groups, paving the way for advanced molecular structures.

The primary utility of this compound in this context lies in its participation in Michael addition reactions. wikipedia.orgorganic-chemistry.org A wide array of nucleophiles, including amines, thiols, and stabilized carbanions (such as those derived from malonates), can add to the β-carbon of the vinyl group. masterorganicchemistry.comsrce.hr This reaction forms a stable carbon-carbon or carbon-heteroatom bond, effectively elongating the carbon chain and introducing new functionalities. The resulting adduct retains the sulfonyl group and the ethanol (B145695) moiety, creating a highly functionalized intermediate that can be further elaborated.

For instance, the reaction with a primary or secondary amine yields a β-aminoethyl sulfone derivative. The hydroxyl group on this intermediate can then be oxidized, esterified, or converted into a leaving group for subsequent nucleophilic substitution, providing a pathway to complex acyclic and heterocyclic compounds. amazonaws.com These intermediates are valuable in medicinal chemistry and materials science.

Table 1: Michael Addition Reactions with this compound

| Nucleophile (Michael Donor) | Resulting Adduct Structure | Potential Intermediate Class |

| Primary Amine (R-NH₂) | R-NH-CH₂-CH₂-SO₂-CH₂-CH₂-OH | β-Aminoethyl Sulfones |

| Thiol (R-SH) | R-S-CH₂-CH₂-SO₂-CH₂-CH₂-OH | β-Thioethyl Sulfones |

| Malonic Ester (CH₂(CO₂Et)₂) | (EtO₂C)₂CH-CH₂-CH₂-SO₂-CH₂-CH₂-OH | Functionalized γ-Sulfonyl Esters |

| Cyanide (CN⁻) | NC-CH₂-CH₂-SO₂-CH₂-CH₂-OH | γ-Sulfonyl Nitriles |

Fine chemicals are pure, single substances produced in limited quantities through complex, multi-step syntheses. qinmuchem.comboronmolecular.com this compound serves as an excellent starting material for such products due to its capacity for controlled, sequential reactions.

The bifunctionality of the molecule is key to its application in producing specialty materials. For example, the hydroxyl group can be esterified with acrylic acid to form a di-functional monomer. This new molecule, possessing both a vinyl sulfone and an acrylate (B77674) group, can be polymerized to create specialty polymers with unique properties, such as enhanced adhesion or thermal stability, useful in coatings and adhesives. Similarly, its reaction with isocyanates can produce sulfonyl-containing polyurethanes.

Application in Combinatorial Chemistry and Library Generation

Combinatorial chemistry is a powerful technique used to synthesize a large number of different but structurally related molecules, known as a chemical library, in a short period. nih.govnih.gov this compound is an ideal scaffold for such endeavors due to its two distinct points of reactivity, which can be addressed with different sets of reactants to generate extensive molecular diversity.

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules, often exploring novel regions of chemical space. nih.govrsc.orgcam.ac.uk The structure of this compound allows for a straightforward "build/couple/pair" strategy.

In a typical DOS workflow, a library of nucleophiles can be reacted with the vinyl sulfone group in parallel (the "build" phase). Subsequently, a library of electrophiles (e.g., acyl chlorides or alkyl halides) can be used to react with the hydroxyl group (the "couple" phase). This two-dimensional approach can rapidly generate a large library of compounds from a relatively small number of starting materials, introducing significant "appendage diversity" around the central sulfonyl-ethanol core. This strategy is highly efficient for creating novel molecular scaffolds that can be screened for biological activity. ncl.res.inmdpi.com

High-throughput screening (HTS) involves the rapid, automated testing of large numbers of compounds to identify those with a desired biological activity. nih.gov The libraries generated from this compound are well-suited for HTS campaigns. The synthesis can often be performed on a solid support, where the hydroxyl group is anchored to a resin, facilitating purification after the Michael addition step. rsc.org Cleavage from the resin after the second reaction provides the final compounds in a format ready for screening.

The systematic combination of reactants allows for the creation of libraries with predictable variations in properties such as polarity, size, and hydrogen bonding capacity, which are important for drug discovery.

Table 2: Illustrative Combinatorial Library Design using this compound

| Step 1: Michael Addition (Nucleophiles) | Step 2: Esterification (Acyl Chlorides) | Resulting Library Products (General Structure) |

| Morpholine | Acetyl Chloride | Morpholinyl-ethyl-sulfonyl-ethyl acetate |

| Piperidine | Acetyl Chloride | Piperidinyl-ethyl-sulfonyl-ethyl acetate |

| Benzylamine | Acetyl Chloride | Benzylamino-ethyl-sulfonyl-ethyl acetate |

| Morpholine | Benzoyl Chloride | Morpholinyl-ethyl-sulfonyl-ethyl benzoate (B1203000) |

| Piperidine | Benzoyl Chloride | Piperidinyl-ethyl-sulfonyl-ethyl benzoate |

| Benzylamine | Benzoyl Chloride | Benzylamino-ethyl-sulfonyl-ethyl benzoate |

Development of New Synthetic Reagents and Auxiliaries

Beyond its direct use as a building block, this compound can be transformed into more specialized reagents and auxiliaries for organic synthesis. Its modifiable structure allows for the incorporation of other chemical features that can influence the outcome of a reaction.

For example, the hydroxyl group can be derivatized with a chiral molecule, creating a chiral auxiliary. When this new chiral reagent undergoes a Michael addition, the stereocenter on the auxiliary can influence the stereochemical outcome of the reaction, providing a route to enantiomerically enriched products.

Furthermore, vinylsulfonium salts, which are related to vinyl sulfones, have been developed as effective reagents for annulation reactions to form heterocyclic structures like epoxides and cyclopropanes. researchgate.net By analogy, this compound could be a precursor to novel vinylsulfonium salts where the hydroxyl group can be used to tune solubility or to attach the reagent to a solid support for easier workup and recovery. The development of such new reagents expands the toolkit available to synthetic chemists for constructing complex molecules with high degrees of control. nih.gov

Bio-Inspired Synthesis and Chemobiological Probe Development

The strategic design of synthetic methodologies that draw inspiration from biological processes offers a powerful avenue for the creation of novel molecules with tailored functions. In the context of this compound, such bio-inspired approaches can be envisioned for its synthesis and, more significantly, for its application in the development of sophisticated chemobiological probes. The inherent reactivity of the vinyl sulfone moiety as a Michael acceptor is central to its utility in biological systems, allowing for covalent interactions with nucleophilic residues in proteins. researchgate.net

While specific bio-inspired synthetic routes for this compound are not extensively documented in current literature, the principles of green chemistry and enzymatic catalysis, which are hallmarks of bio-inspired synthesis, can be applied. For instance, enzymatic transformations could potentially be employed to introduce the vinyl sulfone group or to modify a precursor molecule under mild, aqueous conditions, mimicking cellular metabolic pathways. The focus, however, largely remains on the bio-inspired application of this compound.

The development of chemobiological probes is a key area where this compound and related vinyl sulfones have significant potential. These probes are instrumental in chemical biology for the identification and characterization of protein function and activity. scispace.com The vinyl sulfone group acts as a "warhead" that can form a stable covalent bond with nucleophilic amino acid residues, most notably cysteine, through a Michael addition reaction. researchgate.netnih.gov This irreversible binding allows for the specific and permanent labeling of target proteins.

Key Research Findings in the Application of Vinyl Sulfones as Chemobiological Probes:

Covalent Protein Modification: The vinyl sulfone moiety is an effective Michael acceptor that can react with nucleophilic side chains of amino acids such as cysteine, lysine, and histidine. This covalent modification is a cornerstone of its use in developing chemical probes to study protein function. researchgate.netnih.gov

Enzyme Inhibition: Peptidyl vinyl sulfones have been successfully developed as irreversible inhibitors of cysteine proteases. The peptide portion of the molecule directs the inhibitor to the active site of a specific protease, where the vinyl sulfone warhead then covalently modifies a critical cysteine residue, leading to inactivation of the enzyme.

Activity-Based Protein Profiling (ABPP): Vinyl sulfone-based probes are valuable tools in ABPP, a technique used to monitor the functional state of entire enzyme families. These probes typically consist of the vinyl sulfone reactive group, a linker, and a reporter tag (e.g., a fluorophore or biotin). This design allows for the covalent labeling of active enzymes in complex biological samples, followed by detection and identification.

Biomimetic Radical Chemistry for Labeling: Bio-inspired single-electron transfer (SET) reactions can be used for protein labeling. While not directly involving this compound, these principles could be adapted. For instance, photocatalytic methods can generate radicals that react with Michael acceptors like vinyl sulfones to label specific amino acid residues, such as tryptophan. nih.gov

The hydroxyl group of this compound provides a convenient handle for further functionalization, allowing for the attachment of various reporter groups or targeting ligands. This versatility makes it a potentially attractive building block for creating a diverse library of chemobiological probes. For example, a fluorescent dye could be attached to the hydroxyl group, creating a probe that allows for the visualization of target protein localization within a cell. Alternatively, a biotin (B1667282) tag could be incorporated for affinity purification of the labeled protein and its binding partners.

Polymerization Chemistry Involving 2 Ethenylsulfonylethanol

Homo- and Co-Polymerization Mechanisms of 2-Ethenylsulfonylethanol

The polymerization of this compound can be initiated through several mechanisms, including free radical, anionic, and controlled/living polymerization techniques. The choice of polymerization method significantly influences the structure, molecular weight, and polydispersity of the resulting polymer.

Free Radical Polymerization

Free radical polymerization is a common method for polymerizing vinyl monomers. The process is initiated by the decomposition of a radical initiator, which generates free radicals that attack the vinyl group of the this compound monomer. This initiates a chain reaction where monomer units are sequentially added to the growing polymer chain.

The polymerization of vinyl sulfone monomers, including this compound, can be carried out in bulk or solution. Common initiators for this process include azo compounds and peroxides. The reaction proceeds through the characteristic steps of initiation, propagation, and termination. Chain transfer reactions can also occur, which may influence the molecular weight of the resulting polymer.

Anionic and Cationic Polymerization

The electron-withdrawing nature of the sulfonyl group makes the vinyl group of this compound susceptible to nucleophilic attack, rendering it a suitable candidate for anionic polymerization. Anionic polymerization is a type of chain-growth polymerization initiated by a nucleophile, such as an organolithium compound. This method can produce polymers with well-defined molecular weights and narrow molecular weight distributions, particularly under living polymerization conditions where termination and chain transfer reactions are absent. The presence of the hydroxyl group in this compound, however, can interfere with anionic polymerization due to its acidic proton. Therefore, protection of the hydroxyl group may be necessary to achieve controlled polymerization.

Conversely, cationic polymerization of this compound is less common. Cationic polymerization is initiated by an electrophile and proceeds with a carbocationic propagating species. Monomers that undergo cationic polymerization typically have electron-donating substituents that can stabilize the positive charge. The strongly electron-withdrawing sulfonyl group in this compound deactivates the vinyl group towards electrophilic attack, making cationic polymerization challenging.

Controlled/Living Polymerization Techniques (e.g., RAFT, ATRP)

Controlled/living polymerization techniques offer precise control over polymer molecular weight, architecture, and functionality. These methods have been applied to a wide range of vinyl monomers.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is a versatile controlled radical polymerization technique that can be used for a wide variety of monomers. It employs a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of polymers with predetermined molecular weights and low polydispersity. While specific studies on the RAFT homopolymerization of this compound are not extensively documented, the successful RAFT polymerization of structurally similar monomers like 2-hydroxyethyl vinyl ether suggests its feasibility. The choice of CTA, initiator, solvent, and temperature are crucial parameters for achieving a controlled polymerization.

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful controlled radical polymerization method that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the propagating polymer chains. This allows for the synthesis of well-defined polymers. Similar to RAFT, the application of ATRP to the homopolymerization of this compound would require careful optimization of the catalytic system, initiator, and reaction conditions to achieve control over the polymerization process.

| Polymerization Technique | Initiator/Catalyst System (Examples) | Key Features | Potential for this compound |

| Free Radical Polymerization | Azo compounds (e.g., AIBN), Peroxides (e.g., BPO) | Robust, wide range of applicable monomers | Readily polymerizable, but with limited control over molecular weight and architecture. |

| Anionic Polymerization | Organolithium compounds (e.g., n-BuLi) | Can produce polymers with narrow molecular weight distribution; sensitive to impurities and protic groups. | Feasible, but may require protection of the hydroxyl group for controlled polymerization. |

| RAFT Polymerization | CTA (e.g., dithioesters, trithiocarbonates) + Radical Initiator | Controlled molecular weight and low polydispersity; tolerant to a wide range of functional groups. | High potential for controlled synthesis of well-defined polymers. |

| ATRP | Alkyl halide initiator + Transition metal complex (e.g., CuBr/ligand) | Controlled molecular weight and low polydispersity; requires careful selection of catalyst system. | Potentially applicable for synthesizing well-defined polymers, but requires optimization. |

Structure and Architecture of Polymers Derived from this compound

The architecture of polymers derived from this compound can be tailored from simple linear chains to more complex branched and cross-linked networks, depending on the polymerization method and reaction conditions.

Linear and Branched Polymer Architectures

Homopolymerization of this compound under appropriate conditions can yield linear polymers. Controlled polymerization techniques like RAFT and ATRP are particularly well-suited for synthesizing linear polymers with controlled molecular weights and narrow polydispersity. The resulting poly(this compound) would possess a repeating unit with a pendant hydroxyethyl (B10761427) sulfonyl group.

Branched polymer architectures can arise from chain transfer reactions during free radical polymerization, particularly at high monomer conversions. Intentional synthesis of branched polymers can be achieved through various strategies, such as using multifunctional initiators or chain transfer agents in controlled polymerization processes. The hydroxyl group on the monomer also presents a site for potential grafting reactions to create branched structures.

Cross-linked Polymeric Networks

The presence of the reactive vinyl group and the hydroxyl group in this compound provides opportunities for the formation of cross-linked polymeric networks. Cross-linking can be achieved during the polymerization process by including a multifunctional co-monomer (cross-linker).

Furthermore, the hydroxyl groups on the resulting poly(this compound) chains can be utilized for post-polymerization cross-linking reactions. For instance, these hydroxyl groups can react with difunctional cross-linking agents to form a three-dimensional network. Such hydrogels are of interest for various applications due to their ability to absorb and retain large amounts of water. The vinyl sulfone group itself is a Michael acceptor and can participate in cross-linking reactions with nucleophiles like thiols, which is a common strategy for forming hydrogels.

| Polymer Architecture | Synthesis Strategy | Key Structural Features |

| Linear | Controlled/living polymerization (RAFT, ATRP), Anionic polymerization (with protected monomer) | Single polymer chain with repeating monomer units. |

| Branched | Free radical polymerization at high conversion, Use of multifunctional initiators/CTAs in controlled polymerization | Polymer chains with side branches. |

| Cross-linked | Copolymerization with a cross-linker, Post-polymerization reaction of hydroxyl groups, Thiol-ene reactions with the vinyl sulfone group | Three-dimensional polymer network. |

Influence of Monomer Structure on Polymer Microstructure and Topology

Microstructure (Tacticity):

The microstructure, specifically the tacticity of the polymer chain, is determined during the polymerization process. For poly(this compound) synthesized via free-radical polymerization, the arrangement of the pendant -SO2CH2CH2OH groups along the polymer backbone is typically atactic, meaning the side groups are randomly oriented. This lack of stereoregularity arises from the fact that the incoming monomer can add to the growing polymer chain from either face with nearly equal probability.

However, the use of controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, could potentially offer a degree of control over the tacticity, although this is not a common outcome for vinyl sulfones. The bulky and highly polar nature of the sulfonyl group can influence the approach of the monomer to the propagating chain end, but typically, specific catalysts or chiral auxiliaries are needed to achieve high levels of stereocontrol in radical polymerizations.

Topology (Linear, Branched, and Cross-linked Structures):

The topology of polymers derived from this compound is heavily influenced by the presence of the pendant hydroxyl group and the reactivity of the vinyl sulfone moiety.

Linear Polymers: Under carefully controlled polymerization conditions that minimize side reactions, linear polymers can be synthesized. Techniques like RAFT polymerization are particularly suited for producing linear chains with controlled molecular weights and low polydispersity. nih.govlibretexts.org

Branched Polymers: The pendant hydroxyl group can act as a chain transfer agent during free-radical polymerization. rsc.org In this process, a hydrogen atom from the hydroxyl group is abstracted by a propagating radical, terminating that chain and creating a new radical center on the polymer backbone. This new radical can then initiate the growth of a new polymer chain, leading to a branched or graft copolymer topology. The extent of branching is dependent on the reaction conditions, such as temperature and monomer concentration. Studies on analogous systems, like hydroxy-functional vinyl ethers, have shown that the presence of hydroxyl groups significantly affects polymerization kinetics and polymer structure through hydrogen bonding and chain transfer.

Cross-linked Networks (Hydrogels): The this compound monomer can also be used to form cross-linked networks or hydrogels. This can be achieved by including a multifunctional cross-linking agent during polymerization. Alternatively, the high reactivity of the vinyl sulfone group as a Michael acceptor can be exploited. researchgate.net If a multifunctional thiol is used as a chain transfer agent or co-monomer, it can react with the vinyl groups of different polymer chains, leading to a cross-linked structure.

One notable polymerization method that directly yields a specific topology is the oxa-Michael polyaddition of this compound with itself or with other diols, which results in the formation of aliphatic polyethersulfones. This step-growth polymerization mechanism, as investigated by Brendel and coworkers, produces linear polymers with a distinct ether-sulfone backbone, differing significantly from the carbon-carbon backbone of vinyl polymers.

Table 1: Influence of Polymerization Method on Poly(this compound) Topology

| Polymerization Method | Key Feature | Resulting Topology | Primary Influencing Factor |

|---|---|---|---|

| Free-Radical Polymerization | Standard initiation (e.g., AIBN, BPO) | Potentially Branched | Hydroxyl group acting as a chain transfer site. |

| RAFT Polymerization | Controlled/living process | Primarily Linear | Suppression of chain transfer and termination reactions. |

| Oxa-Michael Polyaddition | Step-growth mechanism | Linear Poly(ether-sulfone) | Reaction between hydroxyl and vinyl sulfone groups. |

| Copolymerization with Dithiol | Thiol-ene reaction during polymerization | Cross-linked Network | Michael addition of thiol to vinyl sulfone groups. |

Post-Polymerization Modification of this compound Polymers

Polymers synthesized from this compound are highly versatile platforms for post-polymerization modification due to the presence of both pendant hydroxyl groups and sulfonyl groups within each repeating unit. nih.govnih.gov These modifications allow for the fine-tuning of the polymer's properties, such as solubility, thermal stability, and biocompatibility, or for the conjugation of bioactive molecules.

Modification of the Pendant Hydroxyl Group:

The primary hydroxyl group is a versatile handle for a wide range of common organic reactions.

Esterification: The hydroxyl groups can be readily converted to esters by reaction with acyl chlorides, anhydrides, or carboxylic acids (under catalysis, e.g., Fischer esterification). This allows for the introduction of various functional groups, from simple alkyl chains to moieties containing further reactive sites.

Etherification: Williamson ether synthesis can be employed by first deprotonating the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide. This modification can introduce new functionalities and alter the polymer's hydrophilicity.

Urethane (B1682113) Formation: The reaction of the hydroxyl groups with isocyanates yields carbamate (B1207046) (urethane) linkages. This is a highly efficient reaction that can be used to attach a wide variety of molecules, including those that impart specific biological or physical properties. rsc.org

Modification Involving the Sulfonyl Group and Backbone:

The sulfonyl group itself is generally stable, but the carbon backbone, activated by the electron-withdrawing sulfone, offers unique reactive possibilities.

Thiol-Ene Michael Addition: If the polymerization is controlled to leave some unreacted vinyl sulfone end-groups, or if the polymer is designed as a copolymer with other vinyl monomers, these groups are excellent Michael acceptors. They react efficiently and selectively with thiols under mild, often physiological, conditions. researchgate.net This "click" reaction is a cornerstone for bioconjugation, allowing for the attachment of peptides, proteins, and other thiol-containing molecules. It is also a primary method for creating hydrogels by crosslinking with multifunctional thiols. researchgate.net

Modification of the Sulfonyl Group: While the sulfonyl group is robust, it can be reduced to a sulfide (B99878) under strong reducing conditions, such as with lithium aluminum hydride. However, such harsh conditions may also affect other parts of the polymer, like ester groups if they have been added.

The ability to perform these modifications orthogonally—that is, to modify one functional group without affecting the other—is a significant advantage. For instance, the mild conditions of many esterification or urethane formation reactions will not affect the sulfonyl group, and the specific conditions for thiol-ene Michael addition to a vinyl sulfone end-group will not affect the pendant hydroxyls along the chain.

Table 2: Summary of Post-Polymerization Modification Reactions

| Target Functional Group | Reaction Type | Reagents | Resulting Functional Group | Key Application |

|---|---|---|---|---|

| Pendant Hydroxyl (-OH) | Esterification | Acyl Chloride, Anhydride (B1165640) | Ester (-O-C=O)-R) | Tuning hydrophobicity, drug conjugation. |

| Pendant Hydroxyl (-OH) | Etherification | Base + Alkyl Halide | Ether (-O-R) | Altering solubility, adding new functionalities. |

| Pendant Hydroxyl (-OH) | Urethane Formation | Isocyanate (R-N=C=O) | Carbamate (-O-C(=O)NH-R) | Attaching functional molecules, improving adhesion. |

| Vinyl Sulfone End-Group | Thiol-Ene Michael Addition | Thiol (R-SH) | Thioether (-S-R) | Bioconjugation, hydrogel formation. |

| Backbone Sulfonyl (-SO₂-) | Reduction | Strong reducing agent (e.g., LiAlH₄) | Sulfide (-S-) | Altering polarity and chemical stability of the backbone. |

Computational and Theoretical Investigations of 2 Ethenylsulfonylethanol

Quantum Chemical Calculations of Electronic Structure

No published data is available for the quantum chemical calculations of the electronic structure of 2-Ethenylsulfonylethanol.

Molecular Orbital Analysis and Bonding Characteristics

No published data is available for the molecular orbital analysis and bonding characteristics of this compound.

Charge Distribution and Dipole Moments

No published data is available for the charge distribution and dipole moments of this compound.

Conformational Landscape Analysis

No published data is available for the conformational landscape analysis of this compound.

Reaction Mechanism Elucidation through Computational Modeling

No published data is available for the elucidation of reaction mechanisms involving this compound through computational modeling.

Transition State Characterization and Activation Energies

No published data is available for the transition state characterization and activation energies of reactions involving this compound.

Potential Energy Surface Mapping

No published data is available for the potential energy surface mapping of reactions involving this compound.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide significant insights into how the molecule interacts with its environment, particularly in different solvents, which is crucial for understanding its reactivity, solubility, and transport properties.

A typical MD simulation of this compound would involve placing a model of the molecule within a simulation box filled with a chosen solvent, such as water or an organic solvent. The interactions between all atoms are governed by a force field, which is a set of parameters that define the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, revealing how the molecule behaves and interacts with its surroundings.

Solvent Effects:

The behavior of this compound is expected to be significantly influenced by the surrounding solvent due to its polar nature, arising from the sulfonyl and hydroxyl groups. MD simulations can elucidate these solvent effects by examining the structure of the solvent around the solute molecule, often referred to as the solvation shell.